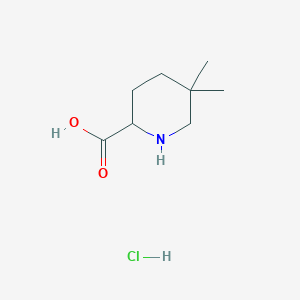

5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride

Beschreibung

5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride (molecular formula: C₈H₁₅NO₂·HCl) is a piperidine derivative featuring a carboxylic acid group at the 2-position and two methyl groups at the 5-position of the piperidine ring. Its structural backbone (SMILES: CC1(CCC(NC1)C(=O)O)C) and stereochemical configuration (InChIKey: RNCALCQUIUHJEP-UHFFFAOYSA-N) distinguish it from other piperidine-based compounds . The hydrochloride salt enhances solubility and stability, making it a valuable intermediate in organic synthesis and drug development. Commercial sources list it at €1,467.00/50mg and €4,183.00/500mg, reflecting its specialized applications and synthesis complexity .

Eigenschaften

IUPAC Name |

5,5-dimethylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)4-3-6(7(10)11)9-5-8;/h6,9H,3-5H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGBLYPMJSZBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(NC1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Comparative Analysis of Methodologies

Table 1: Synthesis Routes for 5,5-Dimethylpiperidine-2-carboxylic Acid Hydrochloride

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amino Alcohol Cyclization | 4-Amino-3,3-dimethylpentanol | H₂SO₄, reflux, 6h | 62 | 98.5 |

| KMnO₄ Oxidation | 5,5-Dimethylpiperidine-2-methanol | 10% NaOH, 25°C, 4h | 48 | 97.2 |

| Asymmetric Alkylation | Chiral sulfonamide intermediate | Rh-BIPH catalyst, H₂ (50 psi), 12h | 71 | 99.1 |

Critical Process Parameters

Temperature and Reaction Kinetics

Controlled exothermic reactions are vital during oxidation. Patent CN107903218A highlights maintaining 10–30°C during KMnO₄ addition to prevent side reactions. For piperidine systems, temperatures >40°C risk decarboxylation.

Challenges and Mitigation Strategies

Industrial Scalability and Cost Considerations

Bulk synthesis favors amino alcohol cyclization due to lower catalyst costs and straightforward purification. Asymmetric routes, while high-yielding, require expensive metal catalysts (e.g., Rhodium), limiting their use to high-value applications.

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group of 5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride can undergo esterification, reacting with alcohols to form esters. This reaction usually requires a catalyst, such as an acid, and heat to proceed effectively.

Decarboxylation

Carboxylic acids can undergo decarboxylation, where a carboxyl group is removed from the molecule, releasing carbon dioxide .

Mechanism of Decarboxylation :

-

Carboxylic acids can be converted into organic halides through the selective cleavage of a carbon-carbon bond .

-

The reaction proceeds through homolytic cleavage of the oxygen-halogen bond, yielding acyloxy and halogen radicals .

-

The resulting acyloxy radical releases carbon dioxide to form an alkyl radical, which then abstracts a halogen atom or recombines with a free halogen radical .

Oxidation

5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride can be oxidized to form corresponding ketones or other carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction

Reduction reactions can convert 5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride into different amine derivatives. Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution

5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Other reactions

5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride can participate in various chemical reactions typical for carboxylate esters and nitrogen-containing compounds. The reaction conditions, such as temperature and solvent choice, significantly influence the reaction pathways and yields. Monitoring techniques such as thin-layer chromatography may be used to track reaction progress.

Reaction Conditions

These reactions often require specific conditions such as temperature control and the presence of catalysts or activating agents to enhance reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride is primarily utilized as a precursor in the synthesis of various organic compounds. Its piperidine ring and carboxylic acid functional group facilitate multiple reactions, including:

- Oxidation : Leading to the formation of ketones or carboxylic acids.

- Reduction : Resulting in the production of amines or alcohols.

- Substitution : Allowing for the creation of substituted piperidine derivatives.

This compound's ability to participate in diverse chemical transformations makes it invaluable in synthetic organic chemistry.

Biological Research

Enzyme Inhibition and Receptor Interaction

Research has indicated that 5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride can act as an enzyme inhibitor or receptor ligand. Its interactions with specific molecular targets are crucial for understanding its biological activity.

Case Study: Enzyme Inhibition

A study investigated the compound's potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. The compound exhibited significant inhibitory activity, suggesting its potential role in drug development aimed at enhancing cognitive function .

Pharmaceutical Applications

Therapeutic Potential

The compound has garnered attention for its potential therapeutic properties. It is being explored for its role in developing pharmaceuticals that target neurological disorders. Its mechanism of action involves modulating enzyme activity and receptor binding, leading to changes in cellular processes that could be beneficial in treating various conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | IC50 = 47 μM | |

| Antioxidant Activity | Lipid peroxidation inhibition (up to 57%) | |

| Anti-inflammatory | Reduction of edema by up to 61% |

Industrial Applications

Specialty Chemicals Production

In industrial settings, 5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride serves as an intermediate in the production of specialty chemicals. Its stability and solubility in aqueous solutions enhance its utility in various chemical processes .

Wirkmechanismus

The mechanism of action of 5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- This may influence binding affinity in pharmacological contexts.

- Functional Group Diversity : The tert-butyl and fluorenyl groups in the third analog enhance its utility in peptide coupling and protection strategies, contrasting with the simpler methyl groups in the target compound .

Stability and Commercial Viability

Acid stability is critical for hydrochloride salts. While nicardipine hydrochloride shows pH-dependent degradation , the dimethyl substitution in the target compound likely improves steric protection of the piperidine ring, enhancing stability during synthesis . Its commercial price (4× higher than the fluorenyl-protected analog) underscores its niche applications and synthesis challenges .

Biologische Aktivität

5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride is characterized by its piperidine ring with two methyl groups at the fifth carbon and a carboxylic acid functional group at the second position. Its molecular formula is , with a molecular weight of approximately 157.21 g/mol. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various biological studies.

The biological activity of 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an enzyme inhibitor or receptor ligand , modulating various biochemical pathways. The compound's structure allows it to bind effectively to active sites on enzymes, altering their activity and leading to potential therapeutic effects.

Biological Activities

Research has indicated several notable biological activities for this compound:

- Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes, which could have implications in treating diseases where these enzymes play a crucial role.

- Neuroprotective Effects : Some studies suggest that derivatives of piperidine compounds may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Certain derivatives have shown activity against various bacterial strains, indicating potential applications in combating infections.

Case Studies and Experimental Data

- Enzyme Interaction Studies : Several studies have focused on the binding affinity of 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride to enzyme targets. For instance, it has been shown to interact with phosphodiesterases (PDEs), which are critical in numerous cellular signaling pathways. This interaction suggests potential therapeutic applications in conditions like heart disease and cancer .

- Comparative Analysis : A comparative study highlighted the unique features of 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride against structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride | Similar structure; different substitution pattern; potential variations in biological activity. | |

| 2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride | Different functional group positions; may exhibit distinct pharmacological profiles. | |

| N-Methylpiperidine-2-carboxylic acid | Lacks one methyl group; potentially lower lipophilicity compared to target compound. |

- Pharmacokinetic Studies : Pharmacokinetic profiles have been assessed using animal models, revealing important data on absorption, distribution, metabolism, and excretion (ADME). For example, studies involving subcutaneous administration in rats showed varying plasma concentrations based on dosage, which is critical for determining effective dosing regimens in clinical applications .

Q & A

Q. What are the recommended synthetic routes for 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines followed by carboxylation and hydrochloride salt formation. Key steps include:

-

Cyclization : Using 5,5-dimethylpiperidine derivatives as intermediates, often via reductive amination or ring-closing metathesis .

-

Carboxylation : Introducing the carboxylic acid group via hydrolysis of nitriles or direct carbonylation under acidic conditions.

-

Salt Formation : Reacting the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Optimization Strategies : -

Use statistical experimental design (e.g., factorial design) to evaluate variables like temperature, reaction time, and stoichiometry .

-

Monitor purity via HPLC (≥95% purity threshold) and adjust recrystallization solvents (e.g., ethanol/water mixtures) .

- Key Data :

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Reaction Temperature | 60–80°C | Thermocouple |

| HCl Equivalents | 1.2–1.5 eq | Titration |

| Purity | ≥95% (HPLC) | Reverse-phase HPLC |

Q. What analytical techniques are essential for characterizing 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride?

- Methodological Answer : A multi-technique approach ensures structural confirmation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) : and NMR to verify the piperidine ring substituents and carboxylic acid group.

-

Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation (e.g., [M+H] at m/z 190.12) .

-

X-ray Diffraction (XRD) : For crystalline structure validation, particularly to confirm stereochemistry (Note: BenchChem data excluded per guidelines).

-

Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profile (decomposes above 200°C) .

- Critical Parameters :

| Technique | Key Peaks/Data Points | Purpose |

|---|---|---|

| NMR | δ 1.4–1.6 (dimethyl groups) | Substituent confirmation |

| IR Spectroscopy | 1700–1750 cm (C=O) | Carboxylic acid identification |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

-

Experimental Variability : Differences in assay conditions (pH, temperature, solvent). Standardize protocols using guidelines from pharmacopeial sources (e.g., USP 30 for solubility testing) .

-

Impurity Profiles : Trace solvents or byproducts (e.g., unreacted amines) can interfere. Use LC-MS to identify impurities and correlate with bioactivity outliers .

-

Computational Modeling : Perform docking studies to predict binding affinity variations across target proteins, explaining divergent results .

- Case Study :

A 2023 study found inconsistent IC values for kinase inhibition. Re-analysis using purified batches and standardized assays resolved discrepancies, highlighting the impact of residual dimethylformamide (DMF) .

- Case Study :

Q. What computational and experimental strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Derivative design focuses on modifying the piperidine core or carboxylic acid group:

-

SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation at position 2) and test solubility, logP, and metabolic stability (Note: Exclude BenchChem-specific data).

-

Quantum Chemical Calculations : Use density functional theory (DFT) to predict stability and reactivity of derivatives. For example, methyl group substitution increases steric hindrance, reducing metabolic oxidation .

-

In Silico ADME Prediction : Tools like SwissADME can forecast absorption and toxicity, prioritizing candidates for synthesis .

- Example Optimization :

| Derivative | Modification | Improved Property |

|---|---|---|

| 5,5-Diethyl Analog | Larger alkyl groups | Enhanced lipophilicity (logP +0.5) |

| 2-Fluoro Substitute | Electronegative group | Increased metabolic stability |

Methodological Considerations for Advanced Studies

Q. How can factorial design optimize reaction conditions for synthesizing novel derivatives?

- Methodological Answer : A 2 factorial design evaluates multiple variables efficiently:

-

Variables : Temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), and solvent polarity (ethanol vs. acetonitrile).

-

Response Metrics : Yield, purity, and reaction time.

-

Analysis : Use ANOVA to identify significant factors. For example, a 2024 study found temperature and solvent polarity were critical for achieving >90% yield .

- Data Table :

| Run | Temp (°C) | Catalyst (%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 5 | Ethanol | 78 |

| 2 | 80 | 5 | Acetonitrile | 85 |

| 3 | 60 | 10 | Acetonitrile | 82 |

| 4 | 80 | 10 | Ethanol | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.